molecular formula C13H18N2O3 B11866531 (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate CAS No. 1217675-92-7

(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B11866531
CAS No.: 1217675-92-7
M. Wt: 250.29 g/mol
InChI Key: DUSWOUMCIHZHBH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by a hydroxymethyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position of the piperazine ring. Its synthesis typically involves regioselective amination or coupling reactions. For example, describes a related compound synthesized via benzyl chloridate addition to tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, yielding an 86% product . The compound’s hydrochloride salt (CAS 84375-46-2) is commercially available with 97% purity, indicating its relevance in pharmaceutical research . Key properties include a molecular weight of 286.75 g/mol (hydrochloride form) and storage under inert conditions at 2–8°C .

Properties

CAS No.

1217675-92-7

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1

InChI Key

DUSWOUMCIHZHBH-LBPRGKRZSA-N

Isomeric SMILES

C1CN([C@@H](CN1)CO)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Hydrogenolytic Debenzylation

A widely adopted method involves the hydrogenolytic removal of a benzyl protecting group from a precursor. For example, (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate undergoes hydrogenation in methanol using 10% palladium on activated carbon (Pd/C) at 20°C for 3 hours. This step achieves a 91.82% yield of (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, which is subsequently functionalized with a benzyl ester. The reaction proceeds via catalytic hydrogenolysis of the Cbz (benzyloxycarbonyl) group, preserving the hydroxymethyl and piperazine moieties.

Reductive Amination of Aldehyde Intermediates

An alternative route starts with 3-amino-benzyl alcohol, which is oxidized to the corresponding aldehyde using Dess–Martin periodinane. The aldehyde undergoes reductive amination with substituted piperazines under microwave-assisted conditions to form the target compound. This method emphasizes stereochemical control, leveraging chiral auxiliaries to achieve enantiomeric excess >98%.

Catalytic Ring-Closure with Ethylenediamine and Glycidol

A patent by CN114349711B outlines a cost-effective synthesis using ethylenediamine and (S)-glycidol. In the presence of copper chromite and potassium carbonate, these precursors undergo ring-closure in refluxing xylene (20–24 hours) to yield (R)-2-hydroxymethyl piperazine. After Boc protection and alkaline hydrolysis, (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is obtained with 78% overall yield. This method avoids expensive resolution steps and utilizes readily available starting materials.

Industrial-Scale Production Techniques

Melt-Phase Condensation

The WO2001029016A1 patent describes a solvent-free approach where piperazine derivatives react with benzyl esters in a molten state at 90–150°C. Sodium hydroxide or potassium carbonate catalyzes the reaction, forming the carboxylate product within 5 minutes to 24 hours. The melt is cooled and recrystallized from inert solvents like toluene, achieving >90% purity. This method reduces waste and is amenable to continuous flow reactors.

Continuous Flow Hydrogenation

Modern facilities employ continuous flow systems for hydrogenation steps, enhancing throughput and safety. Pd/C catalysts are immobilized on fixed beds, allowing for real-time monitoring of debenzylation efficiency. This method reduces catalyst leaching and enables recycling, lowering production costs by 15–20% compared to batch processes.

Reaction Optimization and Critical Parameters

Catalyst Selection and Loading

ParameterHydrogenolysisReductive AminationMelt-Phase
Catalyst10% Pd/CNoneK2CO3/NaOH
Loading (wt%)105–10
Temperature (°C)2080 (microwave)90–150
Time (h)31.50.1–24
Yield (%)91.88589

Higher Pd/C loadings (10–15 wt%) accelerate hydrogenolysis but increase catalyst costs. In contrast, melt-phase reactions require no noble metals, making them economically favorable for large-scale production.

Solvent and Temperature Effects

  • Hydrogenation : Methanol is preferred for its ability to dissolve both organic substrates and hydrogen gas.

  • Reductive Amination : Ethanol/water mixtures (95:5) optimize microwave absorption and reaction homogeneity.

  • Melt-Phase : Solvent-free conditions minimize purification steps but require precise temperature control to prevent decomposition.

Enantiomeric Control and Chiral Purity

Use of Chiral Auxiliaries

The (S)-configuration is preserved using (S)-glycidol as a chiral building block in the CN114349711B method. Enantiomeric excess (ee) exceeds 99% when the reaction is conducted at –20°C, as lower temperatures suppress racemization.

Crystallization-Induced Asymmetric Transformation

Recrystallization from n-hexane/ethyl acetate (3:1) enriches the (S)-enantiomer by 5–7%, leveraging differential solubility of diastereomers. This step is critical for pharmaceutical-grade material requiring >99.5% ee.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsScale Suitability
HydrogenolysisHigh yield (92%), mild conditionsPd/C cost, hydrogen safety risksPilot to industrial
Reductive AminationExcellent stereocontrol, fast kineticsMicrowave equipment requiredLab-scale
Melt-PhaseSolvent-free, low catalyst costHigh energy input, long reaction timesIndustrial
Catalytic Ring-ClosureCheap reagents, high eeMulti-step synthesisPilot-scale

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of (S)-Benzyl 2-(carboxymethyl)piperazine-1-carboxylate.

    Reduction: Formation of (S)-Benzyl 2-(hydroxymethyl)piperazine-1-ol.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can enhance its biological activity.

  • Drug Development : The compound is utilized in the development of drugs targeting neurological disorders, cancer, and infectious diseases. Its derivatives have shown promising results in preclinical studies as potential therapeutic agents.

Research indicates that derivatives of this compound exhibit diverse biological activities:

  • Anti-inflammatory Properties : Some derivatives inhibit key enzymes involved in inflammatory pathways, such as p38 MAP kinase, which is crucial for cellular responses to stress and inflammation.
  • Anticancer Activity : Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest in various cancer cell lines, including breast and lung cancer models.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes linked to disease mechanisms. For instance, modifications to the piperazine structure have been shown to enhance binding affinity and inhibitory potency against cancer-related enzymes.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound derivatives against human breast cancer cell lines (MCF-7). The results indicated IC50 values ranging from 19.9 to 75.3 µM, suggesting potential therapeutic applications in oncology.

Cell LineIC50 (µM)Mechanism of Action
MCF-719.9Apoptosis induction
A54925Cell cycle arrest

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives of this compound were tested against enzymes involved in cancer metabolism. Results showed enhanced binding affinity compared to non-modified piperazines, highlighting the importance of structural modifications.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The hydroxymethyl and benzyl groups can enhance its binding affinity and specificity towards these targets. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl () or allyl groups ().
  • Stereochemical Impact: Enantiomers like (R)-cyanomethyl derivatives () exhibit distinct biological interactions due to configuration-dependent binding.
  • Synthetic Efficiency : Iridium-catalyzed methods () achieve high yields (up to 98%), while multi-step protections () may lower efficiency.

Physicochemical and Functional Properties

Table 2: Property Comparison
Compound Melting Point/Stability Chromatographic Behavior (Rf) Stereochemical Purity (ee) Applications
(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate Stable as hydrochloride salt Not reported N/A PROTACs, kinase inhibitors
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l) Oil form, stable in CHCl₃ Rf = 0.12 (hexane:EtOAc = 1:2) 98% ee Asymmetric synthesis
tert-Butyl 2-(hydroxymethyl)-4-[6-methyl-2-(trifluoromethyl)quinolin-4-yl]piperazine-1-carboxylate Semi-solid, TFA-labile Boc group N/A N/A Anticancer agents
Benzyl (S)-2-methylpiperazine-1-carboxylate hydrochloride (1217720-49-4) Crystalline solid N/A >98% purity Drug intermediates

Key Observations :

  • Stability : Hydrochloride salts () improve stability for storage, while Boc groups () enable acid-sensitive deprotection.
  • Chromatography : Lower Rf values (e.g., 0.12 in ) correlate with higher polarity from hydroxymethyl groups.
  • Biological Relevance : Hydroxymethyl-substituted piperazines are utilized in proteolysis-targeting chimeras (PROTACs) for oncogenic targets ().

Biological Activity

(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on available research.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.298 g/mol
  • CAS Number : 113734-96-6
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzyl and hydroxymethyl groups under controlled conditions. This can be achieved through various synthetic routes, including:

  • N-Alkylation : Piperazine is alkylated with benzyl chloride.
  • Hydroxymethylation : The introduction of the hydroxymethyl group can be achieved via aldehyde reactions or through the use of hydroxymethyl reagents.

This compound exhibits its biological activity primarily through interaction with specific receptors and enzymes. The compound has shown potential as a modulator for various biological pathways, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and repair .
  • Antiproliferative Effects : Research indicates that derivatives with similar structures can induce antiproliferative effects in mammalian cells, suggesting potential applications in cancer therapy .

Pharmacological Studies

Recent studies have highlighted the pharmacological properties of this compound:

  • Antimicrobial Activity : Preliminary tests indicate that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

A comparative analysis was conducted on the biological activities of piperazine derivatives, including this compound. The following table summarizes key findings from various studies:

CompoundBiological ActivityReference
This compoundAntiproliferative effects in mammalian cells
BenzopsoralensInhibition of topoisomerase II; cytotoxicity
Piperazine derivativesAntimicrobial properties; varied cytotoxic effects

Future Directions

The biological activity of this compound presents opportunities for further research in drug development. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to establish safety and dosage parameters.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.

Q & A

Q. What synthetic strategies are commonly employed for preparing (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate?

The compound is typically synthesized via enantioselective iridium-catalyzed amination. For example, allylic acetates react with benzyl piperazine-1-carboxylate derivatives under optimized conditions (e.g., DME or DMF at 50°C), achieving high yields (57–98%) and enantiomeric excess (ee = 94–98%) . Key steps include:

  • Catalyst selection : Chiral iridium complexes ensure regioselectivity and stereocontrol.
  • Purification : Flash column chromatography (SiO₂, heptane/ethyl acetate gradients) isolates the product as a light yellow oil .
  • Functional group compatibility : Hydroxymethyl groups require protection (e.g., benzyl or tert-butyl carbamates) to avoid side reactions .

Q. How is the compound purified, and what analytical methods confirm its structural integrity?

  • Purification : Flash chromatography using silica gel with gradients of nonpolar/polar solvents (e.g., heptane:isopropyl acetate = 20:1 → 5:1) is standard .
  • Characterization :
  • NMR : 1^1H and 13^{13}C NMR in CDCl₃ or methanol confirm proton environments and carbon frameworks .
  • HRMS/FTIR : Validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Optical rotation : [α]D28[α]_D^{28} values (e.g., -97° in CHCl₃) verify enantiopurity .

Q. What are the critical parameters for achieving high enantiomeric excess (ee) in synthesis?

  • Catalyst loading : Higher iridium catalyst concentrations (2–5 mol%) improve stereoselectivity .
  • Solvent choice : Polar aprotic solvents (DMF) enhance reaction rates but may reduce ee compared to ethereal solvents (DME) .
  • Temperature control : Reactions at 50°C balance yield and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ee values across similar syntheses?

Discrepancies in ee (e.g., 94% vs. 98%) may arise from:

  • Analytical methods : Compare HPLC vs. SFC data; SFC often provides better resolution for polar compounds .
  • Reaction scalability : Pilot-scale reactions may introduce impurities affecting ee measurements .
  • Catalyst deactivation : Trace moisture or oxygen degrades iridium complexes, reducing selectivity . Solution : Replicate conditions with rigorous inert-atmosphere techniques and validate ee via multiple methods (e.g., NMR chiral shift reagents) .

Q. What strategies mitigate stereochemical instability during storage or downstream functionalization?

  • Protection/deprotection : Use acid-labile groups (e.g., tert-butyl carbamates) to preserve the hydroxymethyl group during storage. Deprotection with TFA/DCM removes protecting groups without racemization .
  • Storage conditions : Store as a dry oil under argon at -20°C to prevent hydrolysis or oxidation .
  • In-situ derivatization : Convert the hydroxymethyl group to stable esters or ethers before further reactions .

Q. How is this compound applied in medicinal chemistry research?

The compound serves as a chiral building block for:

  • Enzyme inhibitors : Piperazine scaffolds are key in designing monoacylglycerol lipase (MAGL) inhibitors (e.g., ABX-1431 derivatives) .
  • Receptor ligands : The hydroxymethyl group enables conjugation to pharmacophores via esterification or amidation .
  • Prodrug development : Benzyl carbamates are hydrolyzed in vivo to release active piperazine metabolites .

Methodological Considerations

Q. How should researchers optimize reaction yields for large-scale synthesis?

  • Solvent screening : Test ethereal vs. polar aprotic solvents to balance reactivity and solubility .
  • Stepwise addition : Slow addition of allylic acetates minimizes side reactions .
  • Catalyst recycling : Immobilize iridium catalysts on silica to reduce costs .

Q. What advanced techniques validate stereochemical assignments?

  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
  • NOESY NMR : Correlate spatial proximity of protons to confirm chair conformations in piperazine rings .
  • Computational modeling : DFT calculations predict optical rotation and compare with experimental [α]D[α]_D values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.